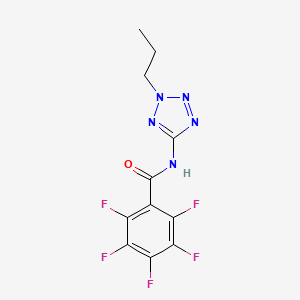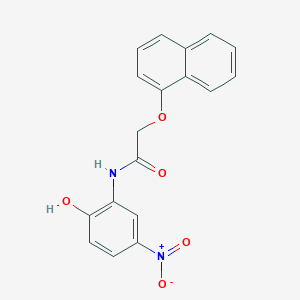
2,3,4,5,6-pentafluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide
概要
説明
2,3,4,5,6-pentafluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide is a fluorinated organic compound that has garnered interest in various fields of scientific research. The presence of multiple fluorine atoms and a tetrazole ring in its structure imparts unique chemical properties, making it a valuable compound for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-pentafluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Amidation: The final step involves the formation of the amide bond by reacting the fluorinated benzoyl chloride with the tetrazole derivative in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,3,4,5,6-pentafluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The tetrazole ring can undergo redox reactions, leading to the formation of different oxidation states.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium methoxide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products with nucleophiles replacing fluorine atoms.
Oxidation: Oxidized tetrazole derivatives.
Reduction: Reduced forms of the tetrazole ring.
Hydrolysis: Carboxylic acids and amines.
科学的研究の応用
2,3,4,5,6-pentafluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
作用機序
The mechanism of action of 2,3,4,5,6-pentafluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide involves interactions with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The tetrazole ring can act as a bioisostere for carboxylic acids, influencing enzyme binding and activity.
類似化合物との比較
Similar Compounds
2,3,4,5,6-pentafluoro-N,N-dipropylbenzamide: Similar structure but with different substituents on the amide nitrogen.
2,3,4,5,6-pentafluorobenzonitrile: Lacks the tetrazole ring, used in different synthetic applications.
2,3,4,5,6-pentafluorophenylacetonitrile: Contains a nitrile group instead of an amide.
Uniqueness
2,3,4,5,6-pentafluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide is unique due to the combination of its fluorinated benzene ring and tetrazole moiety, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various research and industrial applications.
特性
IUPAC Name |
2,3,4,5,6-pentafluoro-N-(2-propyltetrazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F5N5O/c1-2-3-21-19-11(18-20-21)17-10(22)4-5(12)7(14)9(16)8(15)6(4)13/h2-3H2,1H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVITVRXPRVOIKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F5N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(3-ETHOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B4101870.png)
![ethyl S-[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]cysteinate hydrochloride](/img/structure/B4101877.png)
![4-[5-(4-isobutyryl-1-piperazinyl)-2-nitrophenyl]morpholine](/img/structure/B4101878.png)
![Ethyl 4-amino-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-phenylpyrimidine-5-carboxylate;hydrochloride](/img/structure/B4101880.png)
![2-[(2-hydroxyethyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4101895.png)
![N-benzyl-5-(2,3-dihydro-1,4-benzodioxin-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4101904.png)
![1-(4-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4101912.png)
![1-(1-Chloronaphthalen-2-yl)oxy-3-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]propan-2-ol](/img/structure/B4101920.png)
![3-Methoxy-2-[4-(4-methylpiperazin-1-yl)butoxy]benzaldehyde;oxalic acid](/img/structure/B4101922.png)
![N-(4-ethoxyphenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide](/img/structure/B4101930.png)

![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(furan-2-ylmethyl)-3-phenylpropanamide](/img/structure/B4101949.png)
![2-({3-chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol hydrochloride](/img/structure/B4101957.png)
![N-(2-MORPHOLINO-4-QUINAZOLINYL)-N-{3-[2-NITRO-4-(TRIFLUOROMETHYL)ANILINO]PROPYL}AMINE](/img/structure/B4101964.png)
